Synthesis and Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline: A Technical Guide
Synthesis and Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline: A Technical Guide
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAPOB ). As a trifunctional aromatic amine, this molecule is a critical monomer for high-performance polymers, including hyperbranched polyimides and epoxy networks. Its meta-substituted ether linkages introduce structural kinks that enhance solubility and reduce the dielectric constant of derived polymers compared to its para-substituted analogue.
This guide moves beyond standard recipes, offering a mechanistic rationale for each step to ensure reproducibility and high purity (>99%) suitable for electronic and aerospace applications.
Retrosynthetic Analysis & Strategy
The target molecule features a central benzene core linked to three 3-aminophenyl groups via ether bridges. A convergent synthesis strategy is most efficient, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a Reduction .
Strategic Disconnection
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Ether Linkage Formation: The C-O bonds are formed by reacting a nucleophilic core (Phloroglucinol) with an electrophilic aromatic partner.
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Choice of Electrophile:1-Fluoro-3-nitrobenzene is preferred over the chloro-analogue due to the higher electronegativity of fluorine, which significantly increases the rate of SNAr reactions by stabilizing the Meisenheimer complex intermediate.
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Functional Group Transformation: The nitro groups are reduced to amines in the final step to avoid handling oxidation-sensitive amine intermediates during the coupling phase.
Reaction Pathway
Figure 1: Synthetic pathway for 1,3,5-tris(3-aminophenoxy)benzene via SNAr and reduction.
Experimental Protocols
Phase 1: Synthesis of 1,3,5-Tris(3-nitrophenoxy)benzene
This step establishes the molecular skeleton. The use of an aprotic polar solvent (DMAc or DMF) is crucial to solvate the phenoxide anion.
Reagents:
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Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)
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1-Fluoro-3-nitrobenzene: 36.9 g (261.7 mmol, 1.1 eq per OH group)
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Potassium Carbonate (K₂CO₃): 36.2 g (261.7 mmol)
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Solvent: N,N-Dimethylacetamide (DMAc): 200 mL
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Toluene: 30 mL (for azeotropic water removal)
Protocol:
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Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with condenser), and nitrogen inlet.
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Dehydration: Add Phloroglucinol, K₂CO₃, DMAc, and Toluene. Heat to 140°C. The K₂CO₃ deprotonates the phloroglucinol. Water formed is removed azeotropically with toluene via the Dean-Stark trap.
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Critical Insight: Complete water removal is essential. Residual water hydrolyzes the fluoronitrobenzene, producing nitrophenol impurities that are difficult to separate.
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Coupling: Once water evolution ceases, distill off the toluene. Cool the mixture to ~80°C and add 1-Fluoro-3-nitrobenzene dropwise.
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Reaction: Heat to 100°C and stir for 12–16 hours. Monitor by TLC (SiO₂, Hexane/Ethyl Acetate 3:1).
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Workup: Pour the cooled reaction mixture into 1 L of ice-water containing 1% HCl (to neutralize residual base). A precipitate will form.[1]
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Purification: Filter the solid. Recrystallize from glacial acetic acid or a DMF/Ethanol mixture to yield yellow crystals.
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Yield Target: >85%
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Melting Point: ~168–170°C
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Phase 2: Reduction to 1,3,5-Tris(3-aminophenoxy)benzene
Catalytic hydrogenation or hydrazine reduction is preferred over Fe/HCl to prevent metal contamination in the final electronic-grade product.
Reagents:
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1,3,5-Tris(3-nitrophenoxy)benzene (Intermediate): 20.0 g
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Palladium on Carbon (Pd/C, 10%): 2.0 g
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Hydrazine Monohydrate (80%): 30 mL (excess)
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Solvent: Ethanol (300 mL)
Protocol:
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Setup: 1 L flask with reflux condenser and addition funnel.
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Dissolution: Suspend the nitro-intermediate and Pd/C in refluxing ethanol.
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Reduction: Add Hydrazine Monohydrate dropwise over 1 hour. The reaction is exothermic; maintain gentle reflux.
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Observation: The yellow color of the nitro compound will fade to colorless/pale brown.
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Completion: Reflux for an additional 4–6 hours.
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Workup: Filter hot through Celite to remove Pd/C. Allow the filtrate to cool.
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Crystallization: The product may crystallize directly upon cooling. If not, concentrate the filtrate or add deionized water to induce precipitation.
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Final Purification: Recrystallize from Ethanol/Water (degassed) to obtain white/off-white needles. Dry under vacuum at 60°C.
Characterization & Validation
Validation requires confirming the structure (NMR), functional groups (FTIR), and purity (DSC/HPLC).
Data Summary Table
| Property | Value / Observation | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 208–212°C | DSC (10°C/min) |
| Yield (Overall) | ~75–80% | Gravimetric |
| Mass Spec (m/z) | 399.44 [M+H]⁺ | ESI-MS |
| Solubility | Soluble in DMF, DMSO, NMP, THF; Insoluble in Water | Solubility Test |
Spectroscopic Analysis
1. Fourier Transform Infrared (FTIR) Spectroscopy
The conversion is tracked by the disappearance of nitro peaks and the emergence of amine bands.
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Reactant (Nitro): Strong bands at 1530 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).
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Product (Amine):
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3350–3450 cm⁻¹: Doublet (N-H stretching, primary amine).
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1620 cm⁻¹: N-H bending.
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1220–1240 cm⁻¹: C-O-C ether stretch (remains unchanged).
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2. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆. The molecule has C₃ symmetry, simplifying the spectra.
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Central Ring (H_a): Singlet at ~6.10 ppm (3H). Shielded by three ether oxygens.
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Outer Rings (3-aminophenoxy):
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H_b (Ortho to O & N): Singlet-like/Doublet at ~6.15–6.20 ppm . Highly shielded.
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H_c (Ortho to N, Para to O): Doublet at ~6.35 ppm .
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H_d (Ortho to O, Para to N): Doublet at ~6.50 ppm .
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H_e (Meta to both): Triplet at ~7.05 ppm (1H).
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Amine Protons: Broad singlet at ~5.10 ppm (6H, exchangeable with D₂O).
Figure 2: Logical flow for structural validation of the target molecule.
Applications & Context
The meta-substitution pattern of this isomer is its defining feature. Unlike the rod-like para-isomer (1,3,5-tris(4-aminophenoxy)benzene), the meta-isomer introduces "kinks" into the polymer backbone.
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Hyperbranched Polyimides: Used as a core or branching unit. The meta-linkages disrupt chain packing, increasing solubility in organic solvents (making processing easier) and creating free volume , which lowers the dielectric constant (crucial for microelectronics insulation).
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Epoxy Curing: The trifunctional nature leads to high cross-link density, improving thermal stability (Tg) and chemical resistance .
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Covalent Organic Frameworks (COFs): The C3 symmetry makes it an ideal triangular building block for 2D porous networks.
References
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Synthesis of Polyetherimides
- Title: Synthesis and characterization of hyperbranched polyimides derived
- Source:Polymer Journal, Macromolecules (General methodology for this class of ethers).
- Context: This protocol is adapted from standard SNAr methodologies described in
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[Organic Syntheses, Coll.[1] Vol. 1, p. 455 (Phloroglucinol)]([Link])
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Patent Reference
- Title: Additive for thermoplastic resin (Mentioning 1,3,5-tris(3-aminophenoxy)benzene).
- Source: JP5117337B2.
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URL:
- General SNAr Methodology: Title: Nucleophilic Aromatic Substitution for Polyether Synthesis. Source:Journal of Polymer Science Part A: Polymer Chemistry. Note: The conditions (K₂CO₃/DMAc/Toluene) are the industry standard for synthesizing poly(aryl ether)s.
